p-Dimethylaminobenzylidene p-anisidine

Description

General Overview of Schiff Bases and Azomethine Linkages

Schiff bases, also known as imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, or azomethine group (-C=N-). zu.edu.pkresearchgate.netzu.edu.pk This functional group is typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netbiointerfaceresearch.com The formation of the azomethine linkage involves a nucleophilic attack by the amine's nitrogen on the carbonyl carbon, followed by a dehydration step to yield the final imine.

The azomethine group is the cornerstone of Schiff base chemistry, imparting unique physical and chemical properties to these molecules. zu.edu.pk The nitrogen atom's lone pair of electrons and the double bond contribute to their ability to act as versatile ligands, readily coordinating with various metal ions to form stable metal complexes. zu.edu.pkzu.edu.pk This characteristic makes Schiff bases significant in coordination chemistry and catalysis. zu.edu.pk The structural and electronic properties of the azomethine linkage are pivotal to the diverse applications of these compounds. wisdomlib.org

Significance of p-Dimethylaminobenzylidene p-anisidine (B42471) as a Model Schiff Base

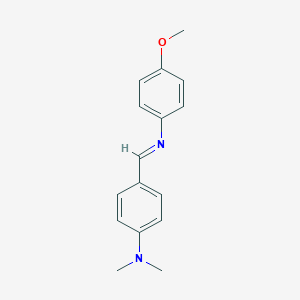

p-Dimethylaminobenzylidene p-anisidine, systematically named 4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline, is an aromatic Schiff base with the molecular formula C₁₆H₁₈N₂O. evitachem.com Its structure is distinguished by two aromatic rings connected by the central imine bridge. evitachem.com One ring features a powerful electron-donating dimethylamino group (-N(CH₃)₂), while the other has an electron-donating methoxy (B1213986) group (-OCH₃). evitachem.com

This particular arrangement creates a "push-pull" electronic configuration, facilitating intramolecular charge transfer across the conjugated π-system of the molecule. evitachem.com This distinct electronic architecture makes this compound a significant model compound in materials science, particularly for the development of non-linear optical (NLO) materials used in laser technology and optical switching. evitachem.com Furthermore, its electron-rich nature and planar structure make it a valuable subject for studies in organic synthesis, catalysis, and corrosion inhibition. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₆H₁₈N₂O | |

| Molecular Weight | 254.33 | g/mol |

| CAS Number | 1749-04-8 | |

| Boiling Point | 411.9 | °C at 760 mmHg |

| Density | 1.0 | g/cm³ |

| Enthalpy of Formation (ΔfH°gas) | 94.08 | kJ/mol |

Data sourced from multiple chemical databases. chemeo.comalfa-chemistry.comnih.gov

Historical Context and Evolution of Academic Research on This Compound

The broader class of compounds, Schiff bases, was first discovered by the Italian chemist Hugo Schiff in 1864. biointerfaceresearch.com However, specific academic interest in this compound emerged much later, during the mid-20th century. evitachem.com This period saw a surge in the exploration of conjugated organic molecules for applications in materials science. evitachem.com

The compound was first synthesized and characterized in the 1950s, and its identity was formalized in chemical databases with the CAS registry number 1749-04-8. evitachem.com Early research likely focused on its fundamental synthesis, typically via the condensation of p-anisidine and 4-dimethylaminobenzaldehyde, and basic characterization of its physical properties. chemicalbook.com Over time, as scientific understanding and technology advanced, research evolved from simple characterization to investigating its more complex electronic and optical properties. This led to its recognition as a valuable compound for non-linear optics and other specialized applications. evitachem.com

Scope and Objectives of Current Research Endeavors

Contemporary research on this compound is multifaceted, targeting improvements in its synthesis and exploring its utility in advanced applications. A significant objective is the development of more efficient and environmentally benign synthetic methods. This includes the use of microwave irradiation, which dramatically reduces reaction times, and green chemistry approaches like solvent-free reactions using recyclable catalysts. chemicalbook.com

Table 2: Comparison of Synthesis Methods for this compound

| Method | Catalyst/Conditions | Reaction Time | Yield |

|---|---|---|---|

| Conventional Reflux | Piperidine in Ethanol (B145695) | 3–4 hours | 85–88% |

| Microwave Irradiation | Fly-ash: H₂SO₄ (catalyst) | 6–12 minutes | ~93% |

Data compiled from synthesis reports. chemicalbook.com

Current research also intensely focuses on its applications in materials science. Scientists are working to fully elucidate its non-linear optical properties for use in advanced photonic devices. evitachem.com Another key area is its application as a corrosion inhibitor, where studies investigate its mechanism of action, which involves the molecule adsorbing onto metal surfaces to form a protective layer. Furthermore, its derivatives are being studied for their biological relevance, including interactions with enzymes and proteins, and for controlled-release applications based on the hydrolysis of the imine bond. researchgate.netajol.info

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXXRLKOQDYBQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334016 | |

| Record name | p-Dimethylaminobenzylidene p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1749-04-8 | |

| Record name | p-Dimethylaminobenzylidene p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Conventional Condensation Reaction Protocols for Schiff Base Formation

Traditional synthesis relies on the direct condensation of the precursor aldehyde and amine, typically facilitated by heat and a suitable solvent.

The most common conventional method involves heating the reactants in a solvent. evitachem.com Polar aprotic solvents like ethanol (B145695) and methanol (B129727) are frequently employed as they enhance the solubility of the reactants and promote nucleophilicity. A typical procedure involves refluxing equimolar amounts of p-anisidine (B42471) and 4-dimethylaminobenzaldehyde in ethanol. The reaction often requires a catalytic amount of a base, such as piperidine, to proceed efficiently. While effective, these methods can require several hours of reflux to achieve high yields. evitachem.com

Achieving high yield and purity in the synthesis of p-Dimethylaminobenzylidene p-anisidine is dependent on several key parameters. The choice of solvent is critical, with polar aprotic solvents generally favored. Reaction kinetics studies show that for p-anisidine derivatives, the reaction can reach completion in approximately three hours at 25°C. However, conventional heating protocols often use higher temperatures (e.g., refluxing ethanol at 78°C) for 3-4 hours to achieve yields in the range of 85-88%.

Control of pH is another crucial factor. A near-neutral or mildly acidic pH (around 5-7) is considered optimal. libretexts.org This is because sufficient acidity is required to protonate the hydroxyl group in the intermediate, facilitating its removal as water, but a very low pH will excessively protonate the amine reactant, rendering it non-nucleophilic. libretexts.org Purification of the final product is typically accomplished through recrystallization from a solvent such as ethanol, which effectively removes unreacted starting materials and byproducts.

| Parameter | Condition | Rationale / Outcome | Reference |

|---|---|---|---|

| Reactants | Equimolar p-anisidine & 4-dimethylaminobenzaldehyde | Ensures stoichiometric balance for the condensation reaction. | |

| Solvent | Ethanol or Methanol | Polar aprotic solvents enhance reactant solubility and nucleophilicity. | |

| Catalyst | Piperidine (5-10 drops) | Basic catalyst facilitates the reaction. | |

| Temperature | Reflux (65-78°C) | Provides energy to overcome the activation barrier. | |

| Time | 3–4 hours | Sufficient duration for reaction completion under reflux. | |

| Yield | 85–88% | High conversion to the desired Schiff base product. | |

| Purification | Recrystallization from ethanol | Yields a pure, crystalline final product. |

Advanced Synthetic Techniques

To overcome the limitations of conventional methods, such as long reaction times, advanced synthetic techniques have been developed. These methods often offer improved yields, shorter reaction times, and align with the principles of green chemistry. nih.govmanuscriptpoint.com

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of Schiff bases, including this compound. evitachem.comnih.gov This technique significantly reduces reaction times from hours to minutes and frequently enhances product yields. evitachem.comnih.gov In one protocol, equimolar amounts of the reactants are irradiated at 300 W and 100°C, leading to a 90% yield in just 15-30 minutes with minimal side products. Another highly efficient method involves microwave irradiation of the neat reactants (without solvent) in a sealed tube with a fly-ash:H₂SO₄ catalyst, affording a 93% yield in 6-12 minutes. chemicalbook.com

| Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in Ethanol | 3–4 hours | 85–88% | |

| Microwave-Assisted | 300 W, 100°C | 15–30 minutes | ~90% | |

| Microwave-Assisted (Solvent-Free) | Fly-ash:H₂SO₄ catalyst, sealed tube | 6–12 minutes | 93% | chemicalbook.com |

Solid-state, or solvent-free, synthesis presents an environmentally friendly alternative by eliminating the need for organic solvents. evitachem.com These reactions can be performed by grinding the solid reactants together, sometimes with a catalytic agent, to promote the formation of the Schiff base. evitachem.com An example of this is the ball milling of reactants with catalytic potassium carbonate, which can achieve an 80% yield in 2 hours. The microwave-assisted synthesis using a solid catalyst without a solvent also falls under this category, demonstrating the high efficiency of solid-state approaches. evitachem.comchemicalbook.com

Mechanistic Investigations of Imine Bond Formation

The reaction is initiated by the nucleophilic attack of the primary amine group (-NH₂) of p-anisidine on the electrophilic carbonyl carbon of p-dimethylaminobenzaldehyde. libretexts.org This addition step results in the formation of an unstable, neutral tetrahedral intermediate known as a carbinolamine. libretexts.orgmasterorganicchemistry.com

In the second step, the carbinolamine intermediate is dehydrated to form the stable imine. This elimination of a water molecule is typically the rate-determining step and is catalyzed by either acid or base. masterorganicchemistry.comscispace.com Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent removal of a proton from the nitrogen atom and the departure of the water molecule leads to the formation of the C=N double bond, yielding the final this compound product. libretexts.org

Chemical Reactivity and Transformation Studies

The chemical behavior of this compound is characterized by the reactivity of its constituent functional groups: the imine (C=N) bond, the electron-rich aromatic rings, and the dimethylamino and methoxy (B1213986) substituents. These features make the molecule susceptible to a variety of chemical transformations, which are fundamental to its application in organic synthesis and materials science.

Oxidation Reactions and Derivative Formation

The oxidation of this compound can lead to the formation of various derivatives, with the specific product depending on the oxidizing agent and reaction conditions. The molecule possesses sites susceptible to oxidation, including the imine nitrogen and the electron-rich aromatic rings.

One potential oxidation pathway involves the conversion to quinone derivatives. evitachem.com Strong oxidizing agents, such as potassium permanganate, can be employed to effect this transformation. evitachem.com The reaction typically targets the aromatic rings, particularly the one bearing the electron-donating methoxy group, which increases its susceptibility to oxidation.

The p-anisidine moiety itself is a known indicator for the presence of secondary oxidation products, such as aldehydes and ketones, in fats and oils. keydiagnostics.com.aucdrfoodlab.comwikipedia.org This is determined by the p-Anisidine Value (p-AV), where p-anisidine reacts with these carbonyl compounds. keydiagnostics.com.aucdrfoodlab.com While this reaction involves p-anisidine rather than the title compound, it underscores the reactivity of the anisidine ring system towards oxidative species and carbonyls.

Research on the oxidation of analogous compounds, like N,N-dimethyl-p-anisidine, catalyzed by enzymes such as myeloperoxidase, has shown the formation of radical cations and p-benzoquinone as stable end-products. nih.gov This suggests that similar enzymatic or chemical oxidation of this compound could proceed through radical intermediates, leading to complex product mixtures.

Table 1: Common Oxidizing Agents and Potential Products

| Oxidizing Agent | Potential Product |

| Potassium Permanganate | Quinone Derivatives |

| Sodium Hypochlorite | p-N,N-dimethylaminophenoxy radical, p-Benzoquinone nih.gov |

| Myeloperoxidase/H₂O₂ | Cation radical, p-Benzoquinone nih.gov |

Reduction Reactions to Corresponding Amine Structures

The imine double bond in this compound is readily susceptible to reduction, yielding the corresponding secondary amine. This transformation is a common and predictable reaction for Schiff bases.

The reduction can be effectively achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its selectivity for the imine group over other functional groups that might be present in the molecule. evitachem.com The reaction involves the nucleophilic addition of a hydride ion to the imine carbon, followed by protonation of the resulting anion to give the amine.

Table 2: Reagents for the Reduction of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | N-(4-methoxybenzyl)-N,N-dimethyl-p-phenylenediamine |

| Lithium Aluminium Hydride (LiAlH₄) | N-(4-methoxybenzyl)-N,N-dimethyl-p-phenylenediamine |

| Catalytic Hydrogenation (e.g., H₂/Pd) | N-(4-methoxybenzyl)-N,N-dimethyl-p-phenylenediamine |

Electrophilic Substitution Reactions on Aromatic Moieties

The two aromatic rings in this compound are activated towards electrophilic substitution due to the presence of the electron-donating dimethylamino and methoxy groups. evitachem.com These groups increase the electron density of the rings, making them more nucleophilic and thus more reactive towards electrophiles.

The dimethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the methoxy group is also an activating, ortho, para-directing group. The specific site of substitution will depend on the steric hindrance and the relative activating strength of the substituents.

This reactivity allows for the introduction of a wide range of functional groups onto the aromatic rings, enabling the synthesis of a diverse library of derivatives with tailored properties. evitachem.com Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The ability to functionalize the molecule through these reactions makes it a versatile building block in organic synthesis.

Analysis of Reaction Mechanisms Influenced by Environmental Parameters

The reaction pathways and kinetics of transformations involving this compound are sensitive to environmental parameters such as solvent, pH, and temperature. evitachem.com

The synthesis of the compound itself, a condensation reaction, is influenced by the solvent and the presence of a catalyst. Polar aprotic solvents can enhance the solubility of the reactants and the nucleophilicity of the amine. The reaction can be catalyzed by either acid or base, and the choice of catalyst can affect the reaction rate and yield. Microwave irradiation has also been shown to significantly reduce reaction times by enhancing molecular collisions. evitachem.comchemicalbook.com

The stability of the imine bond is notably pH-dependent. Studies on the hydrolysis of related Schiff bases have shown that the reaction rate is influenced by the pH of the medium. researchgate.netajol.info For instance, the hydrolysis of N-(m,p)-vinylbenzylidene-p-anisidine, a structurally similar compound, follows pseudo-first-order kinetics and is subject to specific acid catalysis at lower pH values. researchgate.netajol.info At higher pH, the rate-limiting step can become the nucleophilic attack of a hydroxide (B78521) anion on the protonated imine. ajol.info This indicates that the stability and reactivity of this compound in aqueous or protic environments are critically dependent on the pH.

Table 3: Influence of Environmental Parameters on Reactions

| Parameter | Influence on Synthesis | Influence on Hydrolysis |

| Solvent | Affects reactant solubility and nucleophilicity. | Can influence reaction rates. |

| pH (Catalyst) | Acid or base catalysis drives the reaction to completion. | Rate of hydrolysis is highly pH-dependent. researchgate.netajol.info |

| Temperature | Higher temperatures increase reaction rates (conventional heating). evitachem.com | Affects the rate constant of the hydrolysis reaction. |

| Microwave Irradiation | Reduces reaction times significantly. evitachem.comchemicalbook.com | Not typically studied for hydrolysis. |

Molecular Structure, Conformational Analysis, and Crystallography

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to understanding the chemical identity and electronic nature of p-Dimethylaminobenzylidene p-anisidine (B42471). Various techniques provide complementary information on its functional groups, conjugation, and molecular formula.

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. It is particularly sensitive to polar functional groups. Fourier Transform Raman (FT-Raman) spectroscopy, a complementary technique, involves inelastic scattering of laser light and is more sensitive to non-polar, symmetric bonds and vibrations of the molecular backbone.

For p-Dimethylaminobenzylidene p-anisidine, the FT-IR spectrum provides clear evidence for its key functional groups. The gas-phase IR spectrum available from the NIST database shows several characteristic absorption bands. nist.gov The crucial C=N stretching vibration of the imine group is expected in the 1650-1600 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands between 1600 and 1450 cm⁻¹. The C-O-C stretching of the anisidine moiety's ether group gives rise to a strong band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The C-N stretching vibrations for the aromatic amine and the imine linkage are also identifiable. The spectrum is further characterized by C-H stretching vibrations above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic methyl groups).

While specific FT-Raman data is not publicly available, the technique would be expected to show strong signals for the symmetric stretching of the aromatic rings and the C=N imine bond, which are often weak or absent in the IR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch (-CH₃) |

| ~1610 | Imine C=N Stretch |

| ~1580, ~1510, ~1450 | Aromatic C=C Ring Stretch |

| ~1250 | Asymmetric C-O-C Ether Stretch |

| ~1180 | Aromatic C-N Stretch |

| ~1030 | Symmetric C-O-C Ether Stretch |

| ~830 | p-Substituted Benzene (B151609) C-H Out-of-Plane Bend |

Electronic absorption spectroscopy, or UV-Vis, provides insight into the electronic structure of conjugated systems by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy molecular orbitals. The spectrum of this compound is dominated by its extended π-conjugated system, which includes the two aromatic rings and the bridging imine group.

The key electronic transitions in this molecule are π→π* and n→π*. uzh.chelte.hu

π→π transitions* involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically strong and occur in highly conjugated systems.

n→π transitions* involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. These transitions are generally weaker in intensity. uzh.ch

A significant feature of this molecule is the "push-pull" electronic configuration, with the powerful electron-donating dimethylamino group (-N(CH₃)₂) acting as the donor and the methoxy-substituted ring system as the acceptor. evitachem.com This arrangement facilitates an intramolecular charge transfer (ICT) transition, which typically results in a strong absorption band at a relatively long wavelength (a bathochromic or red shift), potentially extending into the visible region. evitachem.com This ICT band is often responsible for the color of such compounds.

| Electronic Transition | Orbitals Involved | Expected Characteristics |

|---|---|---|

| π → π | Promotion from π bonding orbitals of the conjugated system to π antibonding orbitals. | High intensity (large molar absorptivity, ε). Multiple bands corresponding to the aromatic systems. |

| n → π | Promotion from non-bonding orbitals (N, O lone pairs) to π antibonding orbitals. | Low intensity, often observed as a shoulder on a stronger π→π* band. |

| Intramolecular Charge Transfer (ICT) | Excitation from the highest occupied molecular orbital (HOMO), localized on the dimethylamino-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), localized on the anisidine moiety. | Strong intensity, occurs at the longest wavelength (lowest energy). |

NMR spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (splitting pattern). For this compound, the expected spectrum would show distinct signals for each unique proton environment. Based on data from analogous structures, the chemical shifts can be predicted. amazonaws.com

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

| Predicted Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| ~8.3 | 1H | Singlet | Imine proton (-CH=N-) |

| ~7.7 | 2H | Doublet | Aromatic protons ortho to -CH=N group |

| ~7.2 | 2H | Doublet | Aromatic protons ortho to -N=CH group |

| ~6.9 | 2H | Doublet | Aromatic protons ortho to -OCH₃ group |

| ~6.7 | 2H | Doublet | Aromatic protons ortho to -N(CH₃)₂ group |

| ~3.8 | 3H | Singlet | Methoxy (B1213986) protons (-OCH₃) |

| ~3.0 | 6H | Singlet | Dimethylamino protons (-N(CH₃)₂) |

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| ~160 | Imine Carbon (-CH=N-) |

| ~158 | Aromatic Carbon attached to -OCH₃ |

| ~152 | Aromatic Carbon attached to -N(CH₃)₂ |

| ~145 | Aromatic Carbon attached to Nitrogen (Anisidine ring) |

| ~130 | Aromatic Carbon ortho to -CH=N |

| ~128 | Aromatic Carbon attached to Imine Carbon |

| ~122 | Aromatic Carbon ortho to -N=CH |

| ~114 | Aromatic Carbon ortho to -OCH₃ |

| ~111 | Aromatic Carbon ortho to -N(CH₃)₂ |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~40 | Dimethylamino Carbon (-N(CH₃)₂) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.

The molecular formula of this compound is C₁₆H₁₈N₂O, corresponding to a molecular weight of 254.14 g/mol . nist.gov The EI mass spectrum would show a molecular ion peak (M⁺) at m/z = 254. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentations would likely involve cleavage alpha to the imine and amine functionalities.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 254 | [C₁₆H₁₈N₂O]⁺ | Molecular Ion (M⁺) |

| 239 | [M - CH₃]⁺ | Loss of a methyl radical from either the dimethylamino or methoxy group. |

| 134 | [C₈H₁₀N]⁺ | Fragment corresponding to the dimethylaminobenzyl cation, formed by cleavage of the C-N single bond of the imine. |

| 121 | [C₇H₇O]⁺ | Fragment corresponding to the methoxybenzyl cation or tropylium ion. |

| 120 | [C₈H₁₀N]⁺ | Fragment corresponding to the p-dimethylaminobenzonitrile radical cation. |

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and its arrangement within a crystal lattice.

While a specific crystal structure for this compound is not available in the searched literature, analysis of related Schiff bases and p-anisidine derivatives by SCXRD is common. researchgate.net An SCXRD analysis would provide the following critical information:

Absolute Structure: Unambiguous confirmation of the connectivity of all atoms.

Conformation: It would confirm the stereochemistry of the imine double bond, which is expected to be the more stable (E)-isomer. It would also determine the torsion angles between the aromatic rings and the imine plane, revealing the extent of molecular planarity.

Intermolecular Interactions: The analysis would show how molecules pack in the solid state, identifying any significant intermolecular forces like hydrogen bonds or π-π stacking that influence the material's bulk properties.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry of the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise geometric data for all covalent bonds and angles. |

| Torsion (Dihedral) Angles | Describes the conformation and twist of different parts of the molecule. |

Conformational Landscape and Stereoisomerism (e.g., E/Z Isomerism)

The conformational landscape of this compound is characterized by a distinct non-planar geometry. The central imine linkage (C=N) universally adopts the more thermodynamically stable E configuration, where the two aromatic rings are positioned on opposite sides of the double bond, minimizing steric hindrance. nih.govevitachem.com

The non-planarity of the molecule is a hallmark of N-benzylideneaniline derivatives and is quantified by the dihedral angle between the two aromatic rings. researchgate.netnih.gov In the crystal structure of this compound, the two independent molecules (A and B) exhibit slight conformational differences. nih.gov

For molecule A, the dihedral angle between the N,N-dimethylaniline ring and the p-anisidine ring is 8.20 (5)°.

For molecule B, this angle is slightly larger at 12.52 (6)°.

This twist disrupts the π-electron conjugation across the entire molecule. nih.gov The degree of this twist is further described by the imino C—N torsion angle (τ). For molecule A, τ is 7.1 (2)°, while for molecule B, it is -14.7 (2)°. nih.gov These values indicate a molecule that is substantially, but not completely, twisted from a planar conformation.

Table 2: Key Torsional and Dihedral Angles for this compound nih.gov

| Molecule | Dihedral Angle between Aromatic Rings (°) | Imino C—N Torsion Angle (τ) (°) |

| A | 8.20 (5) | 7.1 (2) |

| B | 12.52 (6) | -14.7 (2) |

Comparative Structural Studies with Analogous Schiff Bases

Comparing the structure of this compound with its analogues provides insight into how substituent changes influence molecular conformation.

A study comparing it with (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline , where the dimethylamino group is replaced by a diethylamino group, reveals a significant conformational shift. The diethyl-analogue exhibits a much larger dihedral angle of 46.01 (6)° between the aromatic rings. iucr.org This increased twist is attributed to the greater steric bulk of the diethylamino group compared to the dimethylamino group.

Furthermore, when compared to p-dimethylaminobenzylidene-p-nitroaniline , where the electron-donating methoxy group is replaced by a strongly electron-withdrawing nitro group, the molecule adopts a non-planar conformation. This contrasts with its own isomer, p-nitrobenzylidene-p-dimethylaminoaniline, which is nearly planar. evitachem.com This demonstrates that the electronic nature and position of substituents are critical in determining the planarity and conformational preferences of the Schiff base framework.

Advanced Materials Applications and Performance Characterization

Non-Linear Optical (NLO) Properties

The molecular architecture of p-Dimethylaminobenzylidene p-anisidine (B42471) makes it a compound of significant interest for non-linear optical applications. Its structure is characterized by an electron-donating dimethylamino group (-N(CH₃)₂) and a methoxy (B1213986) group (-OCH₃) at opposite ends of a conjugated π-system, connected by an imine bridge (-CH=N-). This "push-pull" configuration facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of second and third-order NLO properties.

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. For p-Dimethylaminobenzylidene p-anisidine, this property is fundamentally linked to its donor-π-acceptor (D-π-A) design. The dimethylamino group acts as a strong electron donor, while the anisidine moiety serves as the acceptor, and the benzylidene bridge facilitates the charge transfer. This molecular arrangement enhances the asymmetry of the electron distribution, which is crucial for a significant first hyperpolarizability. researchgate.netresearchgate.net

Theoretical investigations on similar p-(dimethylamino)benzylidene derivatives are often employed to predict and understand their NLO properties. arxiv.org Computational methods, such as those based on density functional theory (DFT), are used to calculate the β value. These studies analyze parameters like bond length alternation, dipole moments, and energy levels of molecular orbitals (HOMO and LUMO) to correlate the molecular structure with the NLO response. arxiv.org

Second Harmonic Generation (SHG) is a direct consequence of a material's second-order nonlinearity, where light of a specific frequency is converted to light with exactly twice the frequency. The efficiency of this process in a material is dependent on a high first hyperpolarizability (β) at the molecular level and a non-centrosymmetric arrangement of the molecules in the bulk material.

Despite the promising molecular structure of this compound for second-order NLO applications, there is currently no specific research data or published studies assessing its Second Harmonic Generation (SHG) efficiency. Such an assessment would typically involve experimental measurements on a crystalline sample or a poled polymer film containing the compound.

Third-order NLO properties, such as nonlinear absorption and refraction, are governed by the second hyperpolarizability (γ). These properties are crucial for applications like optical limiting, which protects sensors and human eyes from high-intensity laser damage. The investigation of these characteristics is commonly performed using the Z-scan technique, which can determine the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂).

There are no specific experimental data from Z-scan measurements or other techniques available in the scientific literature for this compound. Therefore, its third-order nonlinear absorption coefficient, nonlinear refractive index, third-order optical susceptibility (χ⁽³⁾), and optical limiting threshold have not been documented.

The inherent intramolecular charge transfer mechanism within this compound makes it a valuable candidate for the development of advanced optoelectronic materials. researchgate.net Its significant NLO properties are essential for applications in photonics and optoelectronics where the manipulation of light is required. researchgate.net

The unique optoelectronic behaviors enabled by its molecular architecture suggest its potential use in devices such as:

Optical Switches: Materials with high third-order NLO response can be used to create all-optical switches, where one light beam controls the intensity of another.

Frequency Converters: The predicted second-order NLO properties could be harnessed for frequency conversion applications, such as SHG, in laser technology. researchgate.net

Optical Modulators: The ability to alter the refractive index with an applied electric field (electro-optic effect), which is related to the first hyperpolarizability, is fundamental for optical modulators used in telecommunications.

While the compound's structure is promising, its practical application in such devices would require further research to incorporate it into stable, high-optical-quality materials like crystals or guest-host polymer systems, and to fully characterize its performance metrics.

Liquid Crystalline Behavior and Mesophase Induction

Liquid crystals are states of matter that possess properties between those of conventional liquids and solid crystals. Molecules that exhibit liquid crystalline behavior, known as mesogens, are typically elongated (rod-like) or flat (disc-like). Schiff bases are a class of compounds known to exhibit liquid crystalline properties, provided their molecular structure contains appropriate features, such as rigid cores and flexible terminal groups (e.g., long alkyl chains).

A review of the scientific literature reveals no studies that have investigated or reported mesomorphic (liquid crystalline) properties for this compound. The molecular structure of this specific compound, which lacks the long, flexible alkyl or alkoxy chains typically required to induce liquid crystalline phases, suggests that it is unlikely to be a mesogen on its own. Studies on similar Schiff bases show that the presence and length of such terminal chains are critical for the formation of nematic and smectic mesophases. researchgate.netkoyauniversity.org Therefore, there is no evidence to suggest that this compound possesses latent mesomorphic properties.

Phase Diagram Studies in Binary and Multicomponent Systems

The liquid crystalline behavior of this compound and related Schiff bases is profoundly influenced by their interaction with other molecules, a phenomenon best illustrated through phase diagram studies. materialsproject.orgaps.org Research into binary systems, particularly those involving electron donor and electron acceptor molecules, has demonstrated the induction of nematic and smectic phases that are not present in the individual components. oup.com

Phase diagrams of binary mixtures composed of an electron-donating Schiff base, such as one containing a dimethylamino group, and an electron-accepting molecule, often one with a nitro group, typically exhibit a maximum in the nematic or smectic-isotropic transition temperature at a specific molar composition, frequently a 1:1 ratio. znaturforsch.com This deviation from ideal mixing behavior indicates the formation of a more stable intermolecular complex. znaturforsch.com For instance, studies on mixtures of N-(p-X-benzylidene)-p-Y-anilines have shown that while the individual components may only be potentially mesomorphic, their mixtures can exhibit stable, observable liquid crystal phases. oup.com The construction of such phase diagrams is crucial for understanding the thermodynamic stability of these induced mesophases. materialsproject.org In some binary systems, the introduction of a second component can lead to the appearance of an induced smectic C phase over a wide range of compositions. mdpi.com

Interactive Table: Conceptual Phase Diagram Data for a Donor-Acceptor Binary Mixture

| Mole Fraction of Acceptor | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Induced Mesophase Stability (°C) |

| 0.0 (Pure Donor) | 110 | - | 0 |

| 0.25 | 105 | 125 | 20 |

| 0.50 | 115 | 155 | 40 |

| 0.75 | 108 | 130 | 22 |

| 1.0 (Pure Acceptor) | 120 | - | 0 |

Thermal Stability Enhancement of Nematic and Smectic Phases through Molecular Interactions

A key finding in the study of binary mixtures involving compounds like this compound is the significant enhancement of mesophase thermal stability. oup.com The formation of intermolecular complexes, particularly through electron donor-acceptor interactions, leads to stronger cohesive forces between molecules. oup.comznaturforsch.com These enhanced attractions are more effective at maintaining the orientational order characteristic of nematic and smectic phases, thus requiring more thermal energy to transition into the isotropic liquid state. oup.commdpi.com

In many documented systems, the maximum temperature of the induced nematic phase is observed to be 23 to 45 °C higher than the temperature predicted by a linear interpolation between the latent transition temperatures of the pure components. oup.com This enhanced stability is a direct consequence of the molecular complexing that supplements the typical orientational cohesive forces. oup.com The stability of the mesophase is often dependent on the composition of the mixture, with the highest stability typically observed in 1:1 molar ratios of the donor and acceptor species, where complex formation is maximized. znaturforsch.com

Role of Electron Donor-Acceptor Interactions in Mesophase Formation

The formation and stabilization of mesophases in binary systems containing this compound are primarily attributed to electron donor-acceptor (EDA) or charge-transfer interactions. oup.comznaturforsch.com The this compound molecule itself possesses an electron-rich dimethylamino group, which acts as a strong electron donor. evitachem.com When this is combined with a molecule containing a potent electron-acceptor group, such as a nitro group, a charge-transfer complex is formed. oup.commdpi.com

This EDA interaction is crucial for aligning the planar component molecules into the ordered arrangements required for a liquid crystalline state. oup.com The formation of these EDA complexes is often evidenced by a distinct coloration; for example, mixtures of dimethylamino-substituted donors and nitro-substituted acceptors frequently form reddish-brown solid complexes and similarly colored mesophases. oup.com This color arises from an additional electronic absorption band, typically around 500 nm, which is characteristic of charge-transfer phenomena. oup.com The kinetic and spectroscopic analysis of EDA interactions confirms that they can proceed through the formation of an EDA complex as an intermediate, which then may transform into a final product or stabilize a particular molecular arrangement. nih.gov This principle of using EDA interactions is a recognized strategy for modifying phase behavior in liquid crystal materials. znaturforsch.com

Corrosion Inhibition Mechanisms

Adsorption Characteristics on Metal Surfaces

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto metal surfaces, a characteristic shared by many organic inhibitors containing heteroatoms and π-electrons. jmaterenvironsci.comanalis.com.my The molecule's structure, featuring electron-rich nitrogen and oxygen atoms and aromatic rings, facilitates its adsorption onto the metal. evitachem.comanalis.com.my This process involves the interaction between the lone pair electrons of the N and O atoms, as well as the π-electrons of the benzene (B151609) rings, with the vacant d-orbitals of metal atoms like iron. researchgate.netnih.gov

The adsorption mechanism is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net Physisorption involves electrostatic interactions between charged inhibitor molecules and the charged metal surface, while chemisorption involves charge sharing or transfer to form a coordinate-type bond. researchgate.net The nature of the adsorption can be elucidated by calculating thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around –20 kJ/mol are consistent with physisorption, whereas values around –40 kJ/mol or higher suggest chemisorption. researchgate.net Studies on similar Schiff bases show ΔG°ads values that indicate a comprehensive adsorption process involving both physical and chemical interactions. researchgate.net The adsorption behavior of such inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, which relates the surface coverage to the concentration of the inhibitor in the solution. researchgate.netresearchgate.net

Interactive Table: Typical Thermodynamic Parameters for Schiff Base Adsorption on Steel

| Inhibitor Concentration (M) | Surface Coverage (θ) | ΔG°ads (kJ/mol) | Adsorption Mechanism |

| 1.00E-05 | 0.65 | -35.2 | Mixed (Physisorption/Chemisorption) |

| 5.00E-05 | 0.85 | -36.8 | Mixed (Physisorption/Chemisorption) |

| 1.00E-04 | 0.92 | -37.5 | Mixed (Physisorption/Chemisorption) |

| 5.00E-04 | 0.96 | -38.1 | Mixed (Chemisorption Dominant) |

Formation of Protective Surface Barriers

Following adsorption, molecules of this compound form a protective film on the metal surface. jmaterenvironsci.comresearchgate.net This film acts as a physical barrier, effectively isolating the metal from the aggressive corrosive environment, such as an acidic solution. jmaterenvironsci.commdpi.com The barrier functions by preventing corrosive agents like water, oxygen, and ions (e.g., chloride) from reaching the metal substrate. mdpi.commdpi.com By blocking the active sites on the metal surface, the adsorbed inhibitor layer disrupts the electrochemical processes that drive corrosion, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. jmaterenvironsci.commdpi.com The stability and effectiveness of this protective barrier increase with higher surface coverage, which in turn is dependent on the inhibitor's concentration. researchgate.net

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The effectiveness of this compound as a corrosion inhibitor is quantified using various experimental techniques, primarily gravimetric (weight loss) and electrochemical methods. analis.com.myresearchgate.net

Gravimetric analysis directly measures the reduction in the corrosion rate by comparing the weight loss of a metal sample in an uninhibited corrosive solution to its weight loss in a solution containing the inhibitor. researchgate.net The inhibition efficiency (IE%) is calculated from this data, with higher concentrations of the inhibitor generally leading to higher efficiency. researchgate.net

Electrochemical studies provide deeper insight into the inhibition mechanism.

Potentiodynamic Polarization: This technique reveals that Schiff base inhibitors like this compound typically act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.netresearchgate.net This is observed as a decrease in the corrosion current density (Icorr) in the presence of the inhibitor. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal-solution interface. The formation of an effective protective layer is indicated by a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). researchgate.net A larger Rct value signifies greater resistance to the corrosion process at the metal surface. researchgate.netmdpi.com

These complementary techniques consistently show that the inhibition efficiency of such compounds increases with concentration, reaching very high values (often exceeding 90-95%) at optimal concentrations. researchgate.netresearchgate.net

Interactive Table: Sample Corrosion Inhibition Data for a Schiff Base Inhibitor on Mild Steel in 1M HCl

| Method | Concentration (M) | Corrosion Rate | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| Gravimetric | 0 (Blank) | 8.5 mm/year | - | - | 0 |

| Gravimetric | 1.00E-04 | 0.7 mm/year | - | - | 91.8 |

| Gravimetric | 5.00E-04 | 0.3 mm/year | - | - | 96.5 |

| EIS | 0 (Blank) | - | 55 | 120 | 0 |

| EIS | 1.00E-04 | - | 580 | 45 | 90.5 |

| EIS | 5.00E-04 | - | 950 | 30 | 94.2 |

| Polarization | 0 (Blank) | Icorr = 980 µA/cm² | - | - | 0 |

| Polarization | 1.00E-04 | Icorr = 82 µA/cm² | - | - | 91.6 |

| Polarization | 5.00E-04 | Icorr = 35 µA/cm² | - | - | 96.4 |

Theoretical Modeling of Corrosion Inhibition (e.g., Quantum Chemical Analysis)

The efficacy of this compound as a corrosion inhibitor can be rationalized through theoretical modeling, particularly using quantum chemical analysis based on Density Functional Theory (DFT). As a Schiff base derived from p-anisidine, it possesses structural features that are highly effective for inhibiting corrosion on metal surfaces, such as mild steel, in acidic environments. The primary mechanism of inhibition is the adsorption of the molecule onto the metal surface, forming a protective barrier. evitachem.com

The molecule's structure, featuring electron-rich nitrogen and oxygen atoms, π-systems from the aromatic rings, and an imine group, facilitates this adsorption process. evitachem.com The electron-donating dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups increase the electron density on the molecule, enhancing its ability to coordinate with the vacant d-orbitals of metal atoms.

Quantum chemical calculations provide insight into the molecule's electronic properties, which correlate with its inhibition efficiency. alrasheedcol.edu.iq Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO).

EHOMO : A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. alrasheedcol.edu.iqresearchgate.net

ELUMO : A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal's d-orbitals, forming a feedback bond that strengthens the adsorption. alrasheedcol.edu.iqresearchgate.net

Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the molecule, which generally correlates with better inhibition performance as the energy required to transfer electrons is lower. researchgate.netijs.si

These theoretical models allow for the prediction of the inhibitor's performance and the elucidation of its adsorption mechanism at the molecular level.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

|---|---|

| Energy of HOMO (EHOMO) | Indicates electron-donating ability. Higher values correlate with better inhibition. |

| Energy of LUMO (ELUMO) | Indicates electron-accepting ability. Lower values correlate with better inhibition. |

| Energy Gap (ΔE) | Indicates molecular reactivity. Smaller values generally suggest higher inhibition efficiency. |

| Dipole Moment (μ) | Relates to the polarity of the molecule and influences the adsorption process. |

| Electron Affinity (A) | Energy released when an electron is added. A higher value indicates greater electron-accepting power. |

| Ionization Potential (I) | Energy required to remove an electron. A lower value signifies better electron-donating capability. |

Applications in Organic Synthesis as a Reagent or Catalyst

This compound is a versatile compound in organic synthesis, primarily utilized as a reagent for the formation of other complex organic molecules. Its core structure is that of a Schiff base, characterized by the C=N (imine) functional group. evitachem.com This imine bond is crucial to its reactivity.

The synthesis of this compound itself typically involves a condensation reaction between 4-dimethylaminobenzaldehyde and p-anisidine. In its role as a reagent, it can participate in reactions such as electrophilic substitution on its electron-rich aromatic rings. evitachem.com Furthermore, it can be reduced to form the corresponding secondary amine or oxidized to yield different derivatives. evitachem.com

Electrochemical Sensing and Redox Property Exploitation

The distinct redox properties of this compound make it a candidate for applications in electrochemical sensing. evitachem.com Its mechanism of action in this context relies on its ability to adsorb onto electrode surfaces and undergo electrochemical reactions (oxidation or reduction) at specific potentials. evitachem.com

The presence of electroactive groups, including the imine and the dimethylamino moieties, allows the molecule to generate measurable electrochemical signals. evitachem.com When this compound, immobilized on an electrode surface, interacts with a target analyte, its electronic properties can be altered. This alteration leads to a detectable change in the electrochemical signal, such as a shift in peak potential or a change in current intensity, which can be measured by techniques like cyclic voltammetry. evitachem.com This principle enables the development of sensors for the quantitative detection of various analytes.

Exploration in Supramolecular Chemistry and Self-Assembly

While specific studies focusing solely on this compound in supramolecular chemistry are not widely documented, its molecular structure as a Schiff base makes it an excellent candidate for such applications. Schiff bases are fundamental building blocks in the construction of complex supramolecular architectures. mdpi.comnih.gov They act as ligands that can coordinate with metal ions to self-assemble into well-defined, multi-component structures like grids, cages, and helicates through coordination bonds. mdpi.comnih.gov

The utility of Schiff bases in this field stems from their straightforward synthesis, structural rigidity, and the presence of the imine nitrogen, which is an effective coordination site. mdpi.com The aromatic rings in this compound can participate in non-covalent interactions such as π-π stacking, which is a crucial driving force in self-assembly processes. mdpi.com The electron-donating substituents can also influence the electronic properties and geometry of the resulting metal complexes. Therefore, the inherent properties of this compound provide a strong basis for its potential use in designing novel host-guest systems and functional nanomaterials. deepdyve.com

Consideration for Organic Electronics as a Semiconducting Material

This compound possesses a "push-pull" electronic configuration, a key feature for materials used in organic electronics. evitachem.com The molecule contains an electron-donating dimethylamino group (-N(CH₃)₂) and another electron-donating methoxy group (-OCH₃) at opposite ends of a conjugated π-system connected by an imine bridge. evitachem.com

This molecular architecture facilitates intramolecular charge transfer (ICT) upon excitation, where electron density is pushed from the donor side to the acceptor side of the molecule. This ICT character is strongly linked to non-linear optical (NLO) properties, which are important for applications in laser technology and optical switching. The extended π-conjugation across the benzylidene p-anisidine backbone allows for the delocalization of electrons, which is a prerequisite for electrical conductivity in organic materials. These features suggest that this compound could be investigated as an organic semiconducting material for potential use in electronic devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Interactions with Metal Ions and Complex Formation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with p-Dimethylaminobenzylidene p-anisidine (B42471) would typically involve the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent. However, specific examples of the synthesis and isolation of such complexes are not readily found in reviewed literature. Characterization would generally rely on a combination of spectroscopic and analytical methods to confirm the coordination of the ligand to the metal center.

p-Dimethylaminobenzylidene p-anisidine possesses potential donor sites for coordination with metal ions. The key structural features of the ligand include an imine functional group (-CH=N-), an electron-donating dimethylamino group, and an electron-donating methoxy (B1213986) group evitachem.com. The primary site for coordination is expected to be the nitrogen atom of the imine group, which has a lone pair of electrons available to form a coordinate bond with a metal ion eajournals.orgresearchgate.net.

As a monodentate ligand, it would coordinate through the imine nitrogen. Bidentate or polydentate coordination is not expected as there are no other suitably positioned donor atoms (like a hydroxyl group ortho to the imine) that are common in many Schiff base ligands which form stable chelate rings with metal ions researchgate.net. The electron-rich nature of the aromatic rings, enhanced by the dimethylamino and methoxy substituents, influences the electronic environment of the imine nitrogen and thus its properties as a ligand evitachem.com.

While spectroscopic data for the free this compound ligand is available, data for its specific metal complexes is not detailed in the available literature. In a typical scenario, complex formation would be evidenced by shifts in the characteristic vibrational frequencies in the Infrared (IR) spectrum. Specifically, the C=N stretching frequency of the imine group would be expected to shift upon coordination to a metal ion, indicating a change in the bond order and electronic environment eajournals.orgresearchgate.net. Similarly, new bands at lower frequencies corresponding to metal-nitrogen (M-N) bonds would likely appear eajournals.orgnih.gov.

There are no available single-crystal X-ray diffraction studies for metal complexes of this compound in the reviewed literature. However, the crystal structure of the free ligand itself has been elucidated researchgate.netnih.gov. It crystallizes in the monoclinic P2₁/n space group with two independent molecules in the asymmetric unit. This structural information for the free ligand provides a baseline for understanding its conformational properties before complexation.

Catalytic Activity of this compound Metal Complexes

There is no specific information available in the surveyed literature regarding the catalytic activity of metal complexes derived from this compound. While Schiff base metal complexes are widely studied as catalysts in various organic reactions, such as oxidation and polymerization, no studies have been reported for complexes of this particular ligand nih.govresearchgate.net. The free ligand is noted to have the potential to act as a nucleophilic catalyst in some organic reactions, but this is a property of the ligand itself, not its metal complexes .

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes of this compound has not been reported. Studies on other Schiff base metal complexes often use techniques like cyclic voltammetry to investigate their redox properties, which are crucial for applications in sensing, electrocatalysis, and materials science researchgate.netmdpi.com. Such analyses would provide insight into the oxidation and reduction potentials of the metal center and the ligand, but this data is not available for complexes of the specified compound.

Exploration of Biological Activities and Interactions Academic Perspectives

Antimicrobial Activity

The antimicrobial properties of Schiff bases have been a subject of extensive research. However, specific data on the antibacterial and antifungal efficacy of p-Dimethylaminobenzylidene p-anisidine (B42471) is not extensively documented in publicly accessible scientific literature. While the broader class of compounds is known for its biological activities, detailed studies on this particular molecule are limited.

Antibacterial Efficacy against Gram-positive and Gram-negative Strains

Antifungal Efficacy

Similarly, the antifungal potential of p-Dimethylaminobenzylidene p-anisidine has not been a focus of extensive research. The scientific literature lacks specific studies that evaluate its efficacy against common fungal strains, and therefore, no definitive data on its MIC values or spectrum of activity can be presented at this time.

Enzyme Catalysis Studies

This compound has been noted for its utility in the field of enzyme catalysis. evitachem.com Its mechanism of action is suggested to involve its capacity to function as a nucleophilic catalyst. This catalytic activity is attributed to its ability to facilitate the formation and exchange of hydrazone bonds, which are significant in a variety of biochemical processes. The electron-rich nature of its aromatic rings and the presence of a tertiary amine group are believed to be crucial to its catalytic function.

Furthermore, research into hybrid molecules incorporating the p-anisidine moiety has shown potential for enzyme inhibition. For instance, 7-methoxytacrine-p-anisidine hybrids have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. mdpi.com Kinetic studies of these hybrid compounds indicated a non-competitive type of inhibition. mdpi.com

Protein Interaction Analyses

The compound has been employed in protein interaction analyses due to its ability to form stable complexes with biomolecules. evitachem.com The precursor molecule, p-anisidine, has been shown to covalently bind to proteins following metabolic activation. This suggests that this compound may also engage in interactions with biological macromolecules, a characteristic that is valuable in various biological studies. However, specific details of its protein binding partners and the nature of these interactions are not extensively detailed in the available literature.

Allelopathic Effects and Bio-Herbicidal Potential

Recent research has identified this compound as a constituent of the extract from the plant Tamarix gallica. This extract demonstrated a notable allelopathic effect by reducing the germination of Amaranthus retroflexus. The presence of this compound, along with other compounds in the extract, is suggested to be a contributing factor to this observed bio-herbicidal potential. Allelopathy, the chemical inhibition of one plant by another, is a promising avenue for the development of natural herbicides. However, studies focusing on the isolated effects of pure this compound are necessary to conclusively determine its specific contribution and efficacy as a bio-herbicide.

Other Reported Biological Activities (e.g., Antioxidant, Anti-inflammatory)

While the broader class of Schiff bases is often investigated for various biological activities, specific data for this compound is sparse.

In the context of anti-inflammatory activity , research has been conducted on derivatives containing the p-dimethylaminobenzylidene moiety. For example, a series of 3-({p-dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one derivatives were synthesized and showed good anti-inflammatory activity in a carrageenan-induced rat paw edema model. This suggests that the structural components of this compound may contribute to anti-inflammatory effects, though direct evidence for the compound itself is lacking.

Regarding antioxidant activity , specific studies quantifying the radical scavenging ability of this compound, for instance through a DPPH assay, were not found in the reviewed literature. The p-anisidine component is, however, utilized in the p-anisidine value (p-AV) test to measure secondary oxidation products in fats and oils, indicating its reactivity towards carbonyl compounds which are products of oxidative processes.

Investigation of Molecular Mechanisms in Biological Contexts

The biological activities of this compound and related Schiff bases are a subject of academic interest, particularly concerning their interactions with biomolecules and potential therapeutic applications. The core of its mechanism of action is often attributed to the imine or azomethine group (-C=N-), which is a key structural feature of Schiff bases. This functional group, along with the electronic properties of the aromatic rings, allows for a variety of interactions at a molecular level.

Research indicates that the mechanism of action for this compound can be understood through its role as a nucleophilic catalyst. It is known to facilitate the formation and exchange of hydrazone bonds, which are significant in various biochemical processes. The compound's electron-rich aromatic rings and the tertiary amine group are crucial to its catalytic activity .

While specific, detailed enzymatic inhibition or receptor binding data for this compound is not extensively documented in publicly available research, the broader class of Schiff bases derived from p-anisidine has been investigated for various biological activities. These studies provide insights into the potential molecular mechanisms.

One area of investigation is the anti-tumor activity of metal complexes of Schiff bases derived from p-anisidine. For instance, a lanthanum(III) complex of a Schiff base synthesized from 1-hydroxy-2-acetonapthanone and p-anisidine has been evaluated for its cytotoxic effects against HeLa cancer cells. The study found that the complex induces apoptosis, suggesting a mechanism that involves the activation of the caspase-3-dependent pathway and interaction with DNA through intercalation, leading to cell cycle arrest in the S phase rsc.orgresearchgate.netrsc.org. Molecular docking studies further suggested that these complexes can bind to DNA in the major grooves and interact with proteins like human serum albumin (HSA) rsc.orgresearchgate.net.

Another Schiff base derived from p-anisidine, 4-methoxy-N-(pyridine-4-ylmethylene)aniline, has demonstrated toxic properties with potential as an anti-cancer agent, as determined by the Brine Shrimp Lethality Test (BSLT) researchgate.net. The cytotoxic potential of such compounds is often quantified by the LC50 or IC50 value, which represents the concentration required to kill 50% of the test organisms or inhibit a biological process by 50%, respectively.

Furthermore, a rhodanine (B49660) derivative featuring a p-dimethylaminobenzylidene group, namely 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid, has shown significant anticancer activity against human ovarian carcinoma cell lines mdpi.com.

The hydrolysis of Schiff bases is another important aspect of their molecular mechanism, as it can lead to the controlled release of the constituent amine and aldehyde. Studies on the hydrolysis kinetics of Schiff bases derived from p-anisidine have shown that the process is dependent on pH and follows first-order kinetics, which is relevant for potential applications in drug delivery systems ajol.inforesearchgate.net.

While direct and detailed research on the molecular mechanisms of this compound is limited, the studies on related compounds provide a foundation for understanding its potential biological interactions. The data from these related compounds illustrate the cytotoxic potential of this class of Schiff bases.

Detailed Research Findings on Related Schiff Bases

Below are data tables summarizing the cytotoxic activity of Schiff bases that are structurally related to this compound. It is important to note that these findings are not for this compound itself but for derivatives or metal complexes of other p-anisidine Schiff bases.

Table 1: Cytotoxic Activity of a Lanthanum(III) Complex of a p-Anisidine Schiff Base Against HeLa Cells

| Compound | Concentration (μg/mL) | Cell Viability (%) | IC50 (μg/mL) |

| Samarium(III) Complex of (E)-1-(((4-methoxyphenyl)imino)methyl)naphthalen-2-ol | 50 | 20.15 | 34.0 ± 1.2 |

Data sourced from docking and in vitro molecular biology studies of p-anisidine-appended 1-hydroxy-2-acetonapthanone Schiff base lanthanum(III) complexes. rsc.orgresearchgate.netrsc.org

Table 2: Toxicity of a p-Anisidine Schiff Base in the Brine Shrimp Lethality Test (BSLT)| Compound | LC50 (ppm) | Potential Application |

| 4-methoxy-N-(pyridine-4-ylmethylene)aniline | 18.66 | Anti-cancer |

Data from the synthesis and toxicity testing of a Schiff base compound from 4-formylpyridine and p-anisidine. researchgate.net

Table 3: Anticancer Activity of a Rhodanine Derivative with a p-Dimethylaminobenzylidene Moiety| Compound | Cell Line | IC50 (μM) |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 (human ovarian carcinoma) | 4.4 |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780cisR (cisplatin-resistant human ovarian carcinoma) | 3.3 |

Data from a review on the anticancer profile of rhodanines. mdpi.com

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Derivatives for Targeted Applications

The core structure of p-Dimethylaminobenzylidene p-anisidine (B42471) serves as a scaffold for the rational design and synthesis of new derivatives with tailored properties. A primary focus of future research is the development of molecules with enhanced nonlinear optical (NLO) properties. evitachem.comresearchgate.net The intrinsic push-pull electronic configuration, created by the electron-donating dimethylamino group and the electron-donating methoxy (B1213986) group, is a key determinant of its NLO activity. evitachem.com By systematically modifying this structure, researchers can fine-tune the molecule's first hyperpolarizability (β), a measure of its second-order NLO response.

Strategies for designing novel derivatives include:

Introducing Stronger Electron-Donating/Withdrawing Groups: Replacing the existing substituents with more potent electron-donating groups (donors) and electron-withdrawing groups (acceptors) can significantly increase the intramolecular charge transfer and, consequently, the NLO response. researchgate.net

Extending the π-Conjugated System: Elongating the bridge connecting the two aromatic rings can enhance the delocalization of electrons, which is often associated with larger hyperpolarizabilities. evitachem.com

Positional Isomerism: Altering the positions of the substituents on the aromatic rings can influence the molecule's conformation and electronic properties, providing another avenue for property tuning. evitachem.com

The synthesis of these new derivatives often involves condensation reactions, which can be optimized using techniques like microwave-assisted synthesis to improve yields and reduce reaction times. evitachem.com These tailored molecules are promising candidates for applications in optical switching, laser technology, and frequency conversion devices. evitachem.com

| Derivative Design Strategy | Target Application | Key Molecular Feature to Modify |

| Enhanced NLO Properties | Optical switching, Laser technology | Strength of donor/acceptor groups, π-conjugation length |

| Tuned Photo/Thermochromism | Smart windows, Optical data storage | Steric hindrance, Hydrogen bonding potential |

| Specific Sensor Selectivity | Chemical and biological sensing | Introduction of specific binding sites/moieties |

Advanced Spectroscopic Techniques for Dynamic Studies

The dynamic behaviors of Schiff bases, including p-Dimethylaminobenzylidene p-anisidine and its derivatives, are central to their functionality in materials science. Phenomena such as thermochromism (color change with temperature) and photochromism (color change with light) are linked to intramolecular processes like proton transfer and isomerization. rsc.orgresearchgate.netoup.com Advanced spectroscopic techniques are crucial for elucidating the mechanisms behind these dynamic changes.

Future research will increasingly rely on a suite of sophisticated spectroscopic methods to probe these dynamics in real-time and under various conditions:

Transient Absorption Spectroscopy: This technique allows for the observation of short-lived excited states and intermediates on femtosecond to millisecond timescales, providing direct insight into the photochromic process. oup.com

Time-Resolved Infrared (TR-IR) and Raman Spectroscopy: These methods can track changes in vibrational modes, offering structural information about the molecule as it undergoes transformations like enol-keto tautomerism, which is often the basis for chromic behavior. rsc.orgoup.com

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is invaluable for studying the structure and dynamics of these compounds in the crystalline state, where packing effects can significantly influence their chromic properties. mdpi.com

By using these techniques, researchers can build a comprehensive picture of the structural and electronic changes that govern the photo- and thermochromic behavior of these materials. rsc.orgmdpi.com This understanding is essential for designing more efficient and robust molecular switches and memory elements.

Integration of Computational Modeling with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental research on Schiff base compounds. evitachem.com Integrating computational modeling with experimental data provides deeper insights into the structure-property relationships of this compound and its derivatives.

Future directions in this area will focus on:

Predicting Molecular Properties: DFT calculations can be used to predict key parameters such as electronic distribution, molecular orbital energies (HOMO-LUMO gaps), and potential reactive sites. evitachem.com This predictive power can guide the synthesis of new derivatives with desired optical and electronic properties, saving significant experimental effort.

Elucidating Reaction Mechanisms: Computational models can map out the energy landscapes of reactions and dynamic processes like tautomerism and isomerization. This helps in understanding the underlying mechanisms of photochromism and thermochromism. rsc.org

Simulating Spectroscopic Data: Theoretical calculations can simulate IR, NMR, and UV-Vis spectra, which, when compared with experimental spectra, aid in the structural characterization of newly synthesized compounds and their intermediates. nih.gov

This synergistic approach, where computation guides and explains experimental findings, accelerates the discovery and development of new materials based on the this compound framework.

Development of Multifunctional Materials Based on the this compound Core

The inherent properties of the this compound core make it an excellent building block for multifunctional materials, where a single material exhibits multiple useful properties. Research is moving towards creating materials that combine, for instance, chromism with other functionalities.

Emerging applications for such materials include:

Optically Controlled Ferroelectrics: Schiff bases that exhibit photochromism are being investigated for the construction of materials where ferroelectric properties can be switched "on" and "off" with light. researchgate.net

Metal-Organic Frameworks (MOFs): The imine nitrogen of the Schiff base core can coordinate with metal ions, enabling the formation of MOFs. acs.orgresearchgate.net These materials can be designed to have porous structures for applications in gas storage or catalysis, while also retaining the photoresponsive or NLO properties of the Schiff base ligand. acs.org

Sensors and Detectors: By incorporating specific functional groups, derivatives can be designed to act as selective chemosensors. The binding of a target analyte could induce a change in the compound's color or fluorescence, providing a clear signal for detection. nih.gov

The development of these materials relies on the facile synthesis and chemical versatility of Schiff bases, allowing for the creation of complex, smart materials from relatively simple molecular precursors. researchgate.netmdpi.com

| Material Type | Combined Functionalities | Potential Application |

| Photo-responsive Ferroelectrics | Photochromism + Ferroelectricity | High-density data storage, Optical switches |

| Schiff Base MOFs | Porosity + NLO/Chromism | Catalysis, Gas storage, Sensing |

| Chemosensors | Analyte Binding + Spectroscopic Change | Environmental monitoring, Medical diagnostics |

Exploring Synergistic Effects in Hybrid Systems

A significant frontier in materials science is the creation of hybrid systems where organic molecules like this compound are combined with other materials, such as polymers, metal nanoparticles, or semiconductors. mdpi.cominoe.ro The goal is to exploit synergistic effects, where the properties of the composite material are enhanced or entirely new functionalities emerge that are not present in the individual components. mdpi.com

Future research in this domain will explore:

Enhanced Optical Properties: Dispersing Schiff base derivatives in polymer matrices or attaching them to inorganic nanoparticles can prevent aggregation, which often quenches optical activity. This can lead to hybrid materials with superior NLO or luminescence properties. inoe.ro

Photocatalysis and Energy Conversion: Interfacing Schiff base metal complexes with semiconductor nanoparticles can lead to composite materials with novel catalytic and optical properties. mdpi.com The synergistic effects can improve light-harvesting capabilities and charge separation, which are critical for applications in solar cells and photocatalysis. mdpi.comnih.gov

Bio-hybrid Systems: Researchers are exploring the integration of Schiff base complexes with biological systems, such as proteins or DNA. mdpi.comnih.gov For example, a hybrid material composed of a Schiff base complex and quantum dots has been shown to act as a light-activated prodrug, demonstrating the potential for photodynamic therapy. mdpi.com

These hybrid systems offer a pathway to combine the tunable properties of organic molecules with the robust nature and unique characteristics of inorganic or biological materials, opening up a vast design space for next-generation functional materials. mdpi.cominoe.ro

Q & A

What are the optimal reaction conditions for synthesizing p-Dimethylaminobenzylidene p-anisidine to ensure high yield and purity?

Level : Basic (Synthesis Methodology)

Answer :